molecular formula C3H4N2O B1669375 2-Cyanoacetamide CAS No. 107-91-5

2-Cyanoacetamide

Cat. No.: B1669375
CAS No.: 107-91-5
M. Wt: 84.08 g/mol
InChI Key: DGJMPUGMZIKDRO-UHFFFAOYSA-N
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Description

2-Cyanoacetamide is an organic compound with the chemical formula C₃H₄N₂O. It is an acetic amide with a nitrile functional group. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of heterocyclic compounds. This compound is used extensively in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoacetamide can be synthesized through several methods. One common method involves the treatment of chloroacetic acid with sodium cyanide, followed by esterification and aminolysis. Another method includes the reaction of cyanoacetic ester with ammonia . Additionally, cyanoacetamide can be prepared by the direct treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods: In industrial settings, cyanoacetamide is often produced by esterifying crude cyanoacetic acid with a monohydric alcohol, which forms an azeotrope with water. The resulting ester is then reacted with ammonia in the presence of a basic catalyst to yield cyanoacetamide .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacetamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of cyanoacetamide allows it to participate in a variety of reactions, forming different heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in reactions with cyanoacetamide include alkyl cyanoacetates, aryl amines, and basic catalysts such as triethylamine. Reaction conditions often involve heating, solvent-free conditions, or the use of steam baths .

Major Products: The major products formed from reactions involving cyanoacetamide are often heterocyclic compounds, such as pyrroles, pyrazoles, and pyridines. These products are of significant interest due to their biological activities and potential therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-cyanoacetamide derivatives in anticancer therapies. For instance, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, including breast (MCF-7), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervical (HeLa) cells. Compounds 11 and 12 demonstrated significant cytocidal effects, inhibiting cancer cell growth through mechanisms involving apoptosis and the downregulation of metalloproteinases involved in metastasis .

Antibacterial and Antifungal Properties

The α,β-unsaturated derivatives of this compound have been shown to possess antibacterial and antifungal properties. These compounds were evaluated for their effectiveness against various pathogenic microorganisms. In vitro studies indicated that these derivatives could serve as promising candidates for developing new antibacterial agents .

Neuroprotective Effects

Research indicates that certain this compound derivatives exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Spectrophotometric Assays

This compound has been employed in biochemical assays for detecting D-glucose levels. This method is characterized by its accuracy, rapidity, and non-toxicity, making it suitable for various laboratory applications .

Enzyme Activity Measurement

The compound has also been utilized in the spectrophotometric assay of cellulase enzyme activity. The assay leverages the reactivity of this compound with reducing sugars to quantify enzyme activity efficiently .

Non-linear Optical Materials

In materials science, this compound has been investigated for its non-linear optical properties. Studies have shown that it can be used in the synthesis of organic materials with significant non-linear optical characteristics, which are useful in photonic applications .

Phase Diagram Studies

The phase behavior of this compound mixed with other compounds has been studied to understand its thermal properties better. Research on the phase diagram between this compound and 4-chloronitrobenzene revealed insights into eutectic and monotectic formations, which are critical for developing new materials with specific thermal characteristics .

Case Study 1: Anticancer Derivatives

A study synthesized various derivatives of this compound and tested their effects on cancer cell lines. The findings indicated that specific derivatives not only inhibited cell growth but also induced apoptosis through caspase activation, highlighting their potential as anticancer agents .

Case Study 2: Spectrophotometric Applications

Another investigation focused on the use of this compound in measuring cellulase activity. The study demonstrated that the compound could effectively quantify enzyme activity in a rapid and reliable manner, showcasing its utility in biochemical research .

Mechanism of Action

The mechanism of action of cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of both the carbonyl and nitrile functional groups. These groups enable cyanoacetamide to react with bidentate reagents, forming a variety of heterocyclic compounds. The active hydrogen on the C-2 position also plays a crucial role in its reactivity .

Comparison with Similar Compounds

  • Chloroacetamide
  • Ethyl cyanoacetate
  • Cyanoacetic acid

Comparison: 2-Cyanoacetamide is unique due to its combination of the nitrile and amide functional groups, which provide it with distinct reactivity compared to similar compounds. For instance, while chloroacetamide and ethyl cyanoacetate are also used in organic synthesis, cyanoacetamide’s ability to form a wide variety of heterocyclic compounds makes it particularly valuable in the synthesis of biologically active molecules .

Biological Activity

2-Cyanoacetamide, an organic compound with the formula C4_4H4_4N2_2O, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, antimicrobial, and other pharmacological properties through a comprehensive review of recent research findings.

This compound is classified as a primary carboxylic acid amide. It features a cyano group (CN-C\equiv N) and an acetamide group (C(=O)NH2-C(=O)NH_2), which contribute to its reactivity and biological activity. The compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of this compound. For instance, a study synthesized N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, including breast (MCF-7, T47D, MDA MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity, primarily through apoptotic pathways mediated by caspases-3 and -9, along with inhibition of metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound 11PC35.4Apoptosis induction via caspases
Compound 12HEPG-24.8Inhibition of MMPs and VEGF

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been extensively studied. A notable study focused on α,β-unsaturated this compound derivatives synthesized through microwave-assisted Knoevenagel condensation. These compounds were evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Notably, one derivative showed a binding energy of -7.7 kcal/mol against Staphylococcus aureus, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of this compound Derivatives

DerivativeTarget BacteriaBinding Energy (kcal/mol)
Derivative 5Staphylococcus aureus-7.7
Derivative 1Escherichia coli-6.5

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound exhibits a range of other pharmacological effects:

  • Anti-inflammatory : Some derivatives have shown potential in inhibiting inflammatory pathways.
  • Insulin-releasing : Certain compounds derived from cyanoacetamides have been linked to insulin release enhancement .
  • Carbonic anhydrase inhibition : This activity suggests potential applications in treating conditions related to acid-base balance .

Case Studies

  • Cytotoxicity Evaluation : In a study investigating novel cyanoacetamide derivatives, researchers found that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinities of cyanoacetamide derivatives to various biological targets. These studies provide insights into the mechanisms by which these compounds exert their effects.

Q & A

Q. Basic: How is 2-Cyanoacetamide employed in spectrophotometric assays for detecting enzymatic activity?

This compound is widely used as a chromogenic agent in enzymatic assays, particularly for quantifying reducing sugars generated during polysaccharide degradation. For example, in endoglucanase (EG) activity assays, it reacts with reducing sugars under alkaline conditions to form a stable, UV-absorbing complex. This method is sensitive (comparable to DNS assays) and operates effectively across a broad pH range (4.0–8.0), enabling real-time monitoring of enzymatic kinetics . Researchers should standardize reaction conditions (e.g., temperature, incubation time) and validate linearity using glucose calibration curves.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if breathing is irregular .
    • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
  • Storage: Keep in a locked, ventilated area away from incompatible substances .
  • Waste Disposal: Dispose via approved hazardous waste facilities .

Q. Advanced: How can researchers resolve inconsistencies in reaction yields during heterocyclic synthesis using this compound?

Yield discrepancies may arise from competing side reactions (e.g., hydrolysis or dimerization) or variability in reagent purity. To address this:

  • Optimize Reaction Conditions: Test solvent systems (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine) to favor desired pathways .
  • Monitor Intermediate Formation: Use TLC or HPLC to track reaction progress and identify byproducts .
  • Purification: Employ column chromatography or recrystallization to isolate target compounds .
    Document all variables (e.g., stoichiometry, temperature) systematically to identify critical factors .

Q. Advanced: How does pH influence the sensitivity of this compound in detecting reducing sugars, and how can this be optimized?

The reagent’s sensitivity is pH-dependent due to its reaction mechanism. At lower pH (4.0–6.0), protonation of intermediates reduces chromophore stability, while higher pH (7.0–8.0) enhances color development. To optimize:

  • Calibrate pH Buffers: Use sodium acetate (pH 4.0–5.5) or borate (pH 7.0–8.0) buffers for consistent results .
  • Adjust Incubation Time: Longer incubation (10–15 minutes) at lower pH compensates for reduced reactivity .
  • Validate with Controls: Include blank and standard curves across the pH range to ensure linearity .

Q. Basic: What documentation standards ensure reproducibility in experiments involving this compound?

  • Detailed Methods: Specify reagent concentrations, reaction times, and equipment (e.g., spectrophotometer wavelength settings) .
  • Characterization Data: For synthesized derivatives, report melting points, NMR/IR spectra, and HPLC purity ≥95% .
  • Supplemental Information: Archive raw data (e.g., absorbance readings) and instrument calibration logs in supplementary files .

Q. Advanced: How can researchers validate the purity of novel this compound derivatives?

  • Chromatographic Techniques: Use HPLC with UV detection or GC-MS to confirm compound homogeneity .
  • Spectroscopic Analysis: Compare NMR (¹H/¹³C) and FTIR spectra with computational predictions or literature data .
  • Elemental Analysis: Verify empirical formulas (e.g., C, H, N content) to confirm stoichiometric consistency .
  • Batch-to-Batch Consistency: Replicate synthesis ≥3 times to assess yield and purity variability .

Q. Advanced: What strategies integrate this compound-based assays with high-throughput screening platforms?

  • Microplate Format: Adapt the assay to 96-well plates, using automated pipetting for reagent dispensing .
  • Data Normalization: Include internal standards (e.g., glucose controls) to correct for plate-to-plate variability .
  • Software Integration: Couple spectrophotometric output with kinetic analysis tools (e.g., GraphPad Prism) for real-time enzymatic rate calculations .

Q. Basic: What are the limitations of this compound in analytical applications?

  • Interference: High concentrations of salts or detergents may quench chromophore formation .
  • Sensitivity Threshold: Detection limits (~0.1 µmol glucose) may require sample pre-concentration for low-abundance targets .
  • Reagent Stability: Prepare fresh solutions to avoid hydrolysis, which reduces reactivity over time .

Properties

IUPAC Name

2-cyanoacetamide
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InChI

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6)
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InChI Key

DGJMPUGMZIKDRO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C#N)C(=O)N
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Molecular Formula

C3H4N2O
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DSSTOX Substance ID

DTXSID2051552
Record name 2-Cyanoacetamide
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Molecular Weight

84.08 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Cyanoacetamide
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Boiling Point

BP: DECOMPOSES
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Solubility

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL
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Color/Form

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER

CAS No.

107-91-5
Record name Cyanoacetamide
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Record name Acetamide, 2-cyano-
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Melting Point

119.5 °C
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Synthesis routes and methods I

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
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Synthesis routes and methods II

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
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Synthesis routes and methods III

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyanoacetamide
2-Cyanoacetamide
2-Cyanoacetamide
2-Cyanoacetamide
2-Cyanoacetamide
2-Cyanoacetamide

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